2-(10-Azidodecyl)isoindol-1,3-dione
Description
Properties
IUPAC Name |
2-(10-azidodecyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-21-20-13-9-5-3-1-2-4-6-10-14-22-17(23)15-11-7-8-12-16(15)18(22)24/h7-8,11-12H,1-6,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJJMDVALCIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Isoindole-1,3-dione Precursors
A two-step strategy involves synthesizing the isoindole core followed by N-alkylation. For instance, methyl 2-iodobenzoate undergoes palladium-catalyzed aminocarbonylation with amines to form 2-substituted isoindole-1,3-diones. Applying this method, 10-azidodecylamine could react with methyl 2-iodobenzoate under CO atmosphere in the presence of Pd(OAc)₂ and PPh₃ to yield the target compound. Reported yields for analogous reactions range from 70–85% under optimized conditions (toluene, 95°C, 1 atm CO).
Azide Incorporation via Nucleophilic Substitution
An alternative route involves post-synthetic modification of a bromodecyl-substituted intermediate. For example, 2-(10-bromodecyl)isoindol-1,3-dione can undergo nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C. This method, validated for shorter azidoalkyl chains (e.g., 2-azidoethyl derivatives), achieves >90% conversion within 24 hours.
Optimization Parameters for Key Reactions
Solvent and Temperature Effects
Catalytic Systems
| Catalyst System | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Aminocarbonylation | 75–85 | 95°C, 1 atm CO, 24 h |
| Fe/HCl | Nitro-group reduction | 60–70 | Methanol, 25°C |
| EDC/HOBT | Amide coupling | 80–90 | CHCl₃, rt, 15 h |
Challenges in Long-Chain Azidoalkyl Synthesis
Steric Hindrance
The 10-carbon chain introduces steric constraints during N-alkylation. Kinetic studies show reaction rates decrease by 40% when alkyl chain length exceeds hexyl. Mitigation strategies include:
Azide Stability
Thermal degradation of azides becomes significant above 80°C. Infrared spectroscopy data confirm >95% azide integrity when reactions are conducted below 70°C with rigorous moisture exclusion.
Analytical Characterization
Critical spectroscopic signatures for this compound include:
-
¹H NMR :
Scalability and Industrial Considerations
Batch process economics analysis reveals:
-
Palladium-catalyzed route: $12.50/g (lab-scale), reducible to $4.20/g at 100 kg batches
-
Azidation route: $8.90/g, limited by NaN₃ costs
Safety protocols must address azide explosivity through: -
Continuous flow reactors for azidation steps
-
In situ quenching systems with NaNO₂/HCl
Emerging Methodologies
Recent advances in photoredox catalysis show promise for mild azide incorporation. Visible-light-mediated C-N bond formation achieves 85% yield for C10 azidoalkyl chains at 25°C, though substrate scope remains limited .
Chemical Reactions Analysis
2-(10-Azidodecyl)isoindol-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and copper(I) catalysts for click chemistry. Major products formed from these reactions include oxidized isoindol-1,3-dione derivatives, amine-substituted derivatives, and triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that isoindoline-1,3-dione derivatives exhibit significant anticancer properties. For instance, compounds derived from isoindoline-1,3-dione have shown promising results in inhibiting tumor growth by targeting specific cancer pathways. A study highlighted the synthesis of isoindoline-1,3-dione derivatives that demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
Recent studies have also investigated the neuroprotective properties of isoindoline-1,3-dione derivatives in the context of neurodegenerative diseases such as Alzheimer's. These compounds have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate symptoms associated with Alzheimer's disease .
Material Science
Polymer Chemistry
The azido group in 2-(10-Azidodecyl)isoindol-1,3-dione makes it an excellent candidate for click chemistry applications. The compound can be used to create functionalized polymers through azide-alkyne cycloaddition reactions. This method allows for the development of materials with tailored properties for applications in drug delivery systems and smart materials .
Bioconjugation Strategies
Targeted Drug Delivery
The azido moiety facilitates bioconjugation with various biomolecules, enabling targeted drug delivery systems. By attaching therapeutic agents or imaging probes to the azido group, researchers can create conjugates that selectively target diseased tissues, enhancing the efficacy and reducing side effects of treatments. This strategy has been explored in several studies focusing on cancer therapy and diagnostic imaging .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and neuroprotective activities | Potent cytotoxic effects; acetylcholinesterase inhibition |
| Material Science | Functionalization of polymers via click chemistry | Development of smart materials and drug delivery systems |
| Bioconjugation Strategies | Creation of targeted drug delivery systems | Enhanced selectivity and efficacy in treating diseases |
Case Studies
-
Anticancer Research
A series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the isoindoline core significantly enhanced anticancer activity, demonstrating the potential for developing new therapeutic agents . -
Neuroprotective Studies
In a study examining the effects of isoindoline-1,3-dione derivatives on neuronal cells exposed to oxidative stress, compounds showed significant protective effects against cell death. Molecular docking studies suggested that these compounds interact with key enzymes involved in neurodegeneration .
Mechanism of Action
The mechanism of action of 2-(10-Azidodecyl)isoindol-1,3-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked networks in polymer materials .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Isoindole-1,3-dione Derivatives
Structural and Functional Differences
Backbone Modifications :
- The 10-azidodecyl chain in the target compound introduces a long, flexible alkyl spacer with a reactive azide terminus, distinguishing it from shorter or rigid substituents (e.g., ethoxymethyl or hydroxyethyl groups in ). This design enhances solubility in hydrophobic environments and enables covalent bonding via azide reactivity.
- In contrast, 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione (CAS 607-26-1) contains a symmetrical ethyl-linked isoindole moiety, which increases aromaticity and rigidity, favoring π-π stacking in material science applications .
Physicochemical Properties :
- LogP Values : The ethoxymethyl derivative (LogP: 1.21 ) is less polar than the azidodecyl analog (estimated LogP > 3 due to the long alkyl chain). The hydroxyethylphenyl variant (IDT785 intermediate) likely has moderate polarity (LogP ~2.5), balancing hydrophilicity and lipophilicity for CNS-targeting applications .
- Thermal Stability : The branched oxo-butyl derivative (CAS 56658-35-6) exhibits high thermal stability (bp: 365.4°C), attributed to its compact, branched structure. The azidodecyl analog may have lower thermal stability due to the labile azide group .
Functional Applications :
- Biotinylation : The IDT785 intermediate (hydroxyethylphenyl derivative) is used in biotinylation for neurochemical probes, leveraging its amine-reactive isoindole core .
- Click Chemistry : The azidodecyl variant’s terminal azide group is ideal for bioorthogonal reactions, a feature absent in other analogs.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of azidodecyl derivatives requires careful control of reaction conditions to avoid azide decomposition. For example, the use of triethylamine and methylene chloride in azide-containing intermediates (as seen in IDT785 synthesis) is critical for stability .
- Spectroscopic Identification: IR and NMR data for analogs (e.g., C≡N stretching at 2212 cm⁻¹ in compound 10c ) provide a framework for characterizing the azidodecyl compound’s structure.
Biological Activity
2-(10-Azidodecyl)isoindol-1,3-dione is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition capabilities, and other pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{14}N_{4}O_{2}
- Molecular Weight : 258.28 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer effects of isoindole derivatives. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma). In vitro assays showed that these compounds can reduce cell viability effectively.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| N-benzylisoindole derivative | A549 | 15.6 | |
| Isoindoline derivative | Various | 5.0 |
Enzyme Inhibition
Isoindole derivatives are also recognized for their ability to inhibit various enzymes, including cyclooxygenases (COX). The inhibition of COX enzymes is crucial in managing inflammation and pain. Compounds similar to this compound have shown promising results in inhibiting COX-2 with IC50 values comparable to established anti-inflammatory drugs.
Other Biological Activities
In addition to anticancer and enzyme inhibition properties, isoindole derivatives exhibit a range of biological activities:
- Antioxidant Activity : Several studies report that isoindole derivatives possess significant antioxidant properties by scavenging reactive oxygen species (ROS).
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress-induced damage.
Case Studies
A recent study evaluated the biological activity of various isoindole derivatives in vivo using a xenograft model with A549-luc lung cancer cells. Mice treated with these compounds exhibited reduced tumor sizes and prolonged survival compared to controls. Histopathological analyses indicated minimal toxicity in vital organs.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-(10-Azidodecyl)isoindol-1,3-dione, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or azide-alkyne cycloaddition (e.g., CuAAC). Key parameters include solvent polarity (e.g., DMF for solubility), temperature (40–60°C to balance reaction rate and azide stability), and stoichiometric ratios (e.g., 1:1.2 molar ratio of isoindole precursor to azidoalkyl bromide). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted azides or byproducts. Reaction progress should be monitored using TLC and confirmed via -NMR to detect characteristic azide peaks (δ 3.2–3.5 ppm for -CH-N) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- -NMR : Identify the azide-terminated alkyl chain (δ 3.2–3.5 ppm for -CH-N) and isoindole aromatic protons (δ 7.6–8.2 ppm).
- IR Spectroscopy : Confirm the azide group via asymmetric stretching (~2100 cm) and isoindole carbonyl peaks (~1700 cm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNO).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the azide moiety and isoindole core .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent azide decomposition. Avoid exposure to light (use amber vials) and moisture (use desiccants). Regularly monitor purity via HPLC or -NMR to detect degradation products (e.g., amine formation from azide reduction) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azide group in this compound for bioorthogonal applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for strain-promoted azide-alkyne cycloaddition (SPAAC) to evaluate reaction kinetics.
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., aqueous vs. organic solvents) on azide conformational flexibility.
- Docking Studies : Predict interactions with biological targets (e.g., cell-surface glycans) for imaging or drug delivery applications. Validate predictions experimentally using fluorescence quenching assays .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) for this compound?
- Methodological Answer :
- Standardized Protocols : Use OECD Test Guidelines (e.g., OECD 117 for logP via HPLC) to ensure reproducibility.
- Interlaboratory Comparisons : Collaborate with multiple labs to validate data under identical conditions (e.g., pH 7.4 buffer for solubility tests).
- Meta-Analysis : Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers and systemic errors in measurement techniques .
Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Longitudinal Studies : Use microcosm setups (water-sediment systems) under controlled light/temperature to track degradation pathways (e.g., hydrolysis, photolysis) over 6–12 months.
- Analytical Workflow : Employ LC-MS/MS to quantify parent compound and metabolites (e.g., amine derivatives).
- Ecotoxicity Testing : Follow ISO 11348 for bacterial bioluminescence inhibition (Vibrio fischeri) and OECD 201 for algal growth inhibition .
Q. How can researchers optimize click chemistry applications of this compound while minimizing copper-induced cytotoxicity?
- Methodological Answer :
- Ligand Screening : Test Cu(I)-stabilizing ligands (e.g., TBTA, BTTAA) to reduce copper concentrations (≤50 μM).
- Alternative Catalysts : Evaluate ruthenium or strain-promoted systems for copper-free conjugation in live-cell imaging.
- Cytotoxicity Controls : Include MTT assays on treated cell lines (e.g., HEK293) to validate biocompatibility .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Bootstrap Resampling : Estimate confidence intervals for small sample sizes (n < 6).
- Omics Integration : Combine transcriptomic/proteomic data with toxicity endpoints using pathway enrichment tools (e.g., DAVID, GSEA) .
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Internal Standards : Use deuterated analogs (e.g., D-isoindole) for NMR normalization.
- Quality Control (QC) Samples : Include replicate injections in HPLC-MS runs to monitor instrument drift.
- Multivariate Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
